1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

CAS No.: 3449-26-1

Cat. No.: VC3716198

Molecular Formula: C16H23NSi2

Molecular Weight: 285.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3449-26-1 |

|---|---|

| Molecular Formula | C16H23NSi2 |

| Molecular Weight | 285.53 g/mol |

| IUPAC Name | [[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene |

| Standard InChI | InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 |

| Standard InChI Key | HIMXYMYMHUAZLW-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 |

| Canonical SMILES | C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

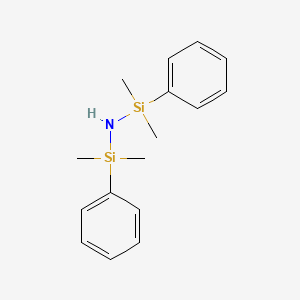

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane has the molecular formula C₁₆H₂₃NSi₂ and CAS number 3449-26-1. Its structure consists of two dimethylphenylsilyl groups connected by a nitrogen atom, creating the characteristic Si-N-Si bridge that defines the disilazane class of compounds. This structural arrangement gives the molecule its distinctive chemical reactivity and physical properties.

The physical and chemical properties of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane are summarized in the following table:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₃NSi₂ |

| CAS Number | 3449-26-1 |

| Molecular Weight | 285.53 g/mol |

| Physical State | Colorless to yellowish liquid at room temperature |

| Solubility | Soluble in most organic solvents; reacts with protic solvents |

| Si-N-Si Bond Angle | Approximately 125-130° |

| Si-N Bond Length | Approximately 173-175 pm |

The Si-N-Si bond angle in 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is similar to that found in other disilazanes, typically ranging from 125-130°. This angle indicates the sp² hybridization of the nitrogen atom, which influences the reactivity of the compound. The phenyl groups attached to the silicon atoms contribute to both the steric bulk and electronic properties of the molecule, distinguishing it from simpler disilazanes like hexamethyldisilazane.

Synthesis Methods

The synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of dimethylphenylsilyl chloride with ammonia or ammonia derivatives under controlled conditions. This reaction follows a substitution mechanism where the chlorine atoms are replaced by the nitrogen bridge.

A general synthetic pathway can be represented as:

2 (C₆H₅)(CH₃)₂SiCl + NH₃ → (C₆H₅)(CH₃)₂Si-NH-Si(CH₃)₂(C₆H₅) + 2 HCl

The synthesis requires anhydrous conditions to prevent unwanted hydrolysis of the reactive silicon-containing intermediates. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction.

Alternative synthetic routes may involve:

-

Reaction of dimethylphenylsilane with nitrogen sources under catalytic conditions

-

Transsilylation reactions with other disilazanes

-

Condensation of silanol precursors with ammonia derivatives

Each method offers different advantages in terms of yield, purity, and scale-up potential, with the choice of synthetic route often depending on specific application requirements and available starting materials.

Chemical Reactivity

Hydrolytic Sensitivity

The Si-N bonds in 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane are susceptible to hydrolysis, particularly in acidic or basic conditions. The compound reacts with water to form silanols and ammonia:

(C₆H₅)(CH₃)₂Si-NH-Si(CH₃)₂(C₆H₅) + 2 H₂O → 2 (C₆H₅)(CH₃)₂Si-OH + NH₃

Silylation Reactions

The primary chemical behavior of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane involves its ability to act as a silylating agent. The compound can transfer dimethylphenylsilyl groups to various nucleophiles, including alcohols, amines, and thiols. These reactions typically proceed through nucleophilic attack at the silicon center, displacing the nitrogen bridge.

For alcohols, the reaction can be represented as:

(C₆H₅)(CH₃)₂Si-NH-Si(CH₃)₂(C₆H₅) + 2 ROH → 2 (C₆H₅)(CH₃)₂Si-OR + NH₃

Similar reactions occur with other nucleophiles, making the compound versatile in introducing silyl groups to various organic molecules.

Applications in Organic Chemistry

Protection Chemistry

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane serves as an important reagent for protecting various functional groups in organic synthesis. The protection of functional groups is often necessary during multistep synthesis to prevent unwanted side reactions.

The compound is particularly effective at protecting the following functional groups:

| Functional Group | Protection Product | Characteristics |

|---|---|---|

| Alcohols | Dimethylphenylsilyl ethers | Stable under basic and neutral conditions |

| Amines | Dimethylphenylsilylamines | Protection against electrophilic reagents |

| Thiols | Dimethylphenylsilyl sulfides | Prevents oxidation and nucleophilic reactions |

| Carboxylic acids | Dimethylphenylsilyl esters | Reduces reactivity in multistep synthesis |

The presence of the phenyl groups in this compound offers unique reactivity and selectivity profiles compared to other silylating agents, allowing for more controlled protection and deprotection sequences.

Surface Modification Applications

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is used in surface modification applications, particularly for silica surfaces. The compound reacts with surface silanol groups to create hydrophobic surfaces with altered properties. This is valuable in various applications:

-

Chromatographic column preparation

-

Semiconductor surface treatments

-

Glass surface modifications

-

Nanoparticle surface functionalization

The modified surfaces show increased hydrophobicity and altered chemical reactivity, which can be advantageous in many analytical and materials science applications.

Analytical Applications

Gas Chromatography-Mass Spectrometry

In analytical chemistry, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane serves as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation with this compound improves the chromatographic properties of analytes by:

-

Increasing volatility of polar compounds

-

Enhancing thermal stability

-

Improving peak shape and resolution

-

Reducing adsorption to the column

These improvements are particularly valuable for the analysis of compounds with hydroxyl, carboxyl, amino, and thiol groups, which often show poor chromatographic behavior in their underivatized form.

Sample Preparation Techniques

The compound is utilized in various sample preparation techniques for analytical purposes:

-

Deactivation of glass surfaces in analytical instruments

-

Derivatization of analytes prior to chromatographic analysis

-

Treatment of solid-phase extraction materials

-

Preparation of hydrophobic membranes for specialized analytical applications

These applications leverage the silylating properties of the compound to modify surfaces or analytes in ways that enhance analytical performance.

Comparison with Related Silicon Compounds

Understanding the relationship between 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane and other silicon compounds provides valuable context for its applications and properties.

| Compound | Structural Difference | Comparative Reactivity |

|---|---|---|

| Hexamethyldisilazane | Contains methyl instead of phenyl groups | More volatile, less sterically hindered, different selectivity profile |

| 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | Contains Si-O-Si instead of Si-N-Si linkage | More resistant to hydrolysis, different electronic properties, less reactive as silylating agent |

| Bis(trimethylsilyl)amine | Methyl groups instead of phenyl groups | Higher volatility, different reactivity pattern, more commonly used in large-scale applications |

The presence of phenyl groups in 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane contributes to enhanced thermal stability and altered reactivity compared to purely alkyl-substituted disilazanes. These structural differences result in unique applications where the specific reactivity profile of the dimethylphenylsilyl group is advantageous.

| Hazard Type | Consideration |

|---|---|

| Flammability | Flammable liquid; keep away from ignition sources |

| Chemical Reactivity | Reacts with water and protic solvents; handle under inert atmosphere |

| Toxicity | May cause irritation to skin, eyes, and respiratory system |

| Environmental | Prevent release to environment; properly dispose of waste |

| Storage | Store in a cool, dry place under inert gas |

Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and adequate ventilation, should be employed when handling this compound. Due to its reactivity with moisture, transfer operations should be conducted under dry conditions, preferably using Schlenk techniques or in a glove box.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume